molecular formula C14H24N4O3S B6722444 N-[(3,5-diethyl-1-methylpyrazol-4-yl)methyl]-1,1-dioxo-1,4-thiazinane-4-carboxamide

N-[(3,5-diethyl-1-methylpyrazol-4-yl)methyl]-1,1-dioxo-1,4-thiazinane-4-carboxamide

Cat. No.: B6722444
M. Wt: 328.43 g/mol
InChI Key: PAEYRHBRMQQYAX-UHFFFAOYSA-N
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Description

N-[(3,5-diethyl-1-methylpyrazol-4-yl)methyl]-1,1-dioxo-1,4-thiazinane-4-carboxamide is a complex organic compound that features a pyrazole ring, a thiazinane ring, and a carboxamide group

Properties

IUPAC Name

N-[(3,5-diethyl-1-methylpyrazol-4-yl)methyl]-1,1-dioxo-1,4-thiazinane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O3S/c1-4-12-11(13(5-2)17(3)16-12)10-15-14(19)18-6-8-22(20,21)9-7-18/h4-10H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEYRHBRMQQYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1C)CC)CNC(=O)N2CCS(=O)(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-diethyl-1-methylpyrazol-4-yl)methyl]-1,1-dioxo-1,4-thiazinane-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. This can be achieved through cyclocondensation reactions involving hydrazine and a suitable carbonyl compound. The thiazinane ring is then introduced through a series of nucleophilic substitution reactions. The final step involves the formation of the carboxamide group, which can be accomplished using standard amide coupling reagents under mild conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-diethyl-1-methylpyrazol-4-yl)methyl]-1,1-dioxo-1,4-thiazinane-4-carboxamide can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into more reactive forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the pyrazole or thiazinane rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce alkyl or aryl groups onto the pyrazole or thiazinane rings.

Scientific Research Applications

N-[(3,5-diethyl-1-methylpyrazol-4-yl)methyl]-1,1-dioxo-1,4-thiazinane-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.

    Biology: It may have potential as a bioactive molecule, with applications in the study of enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(3,5-diethyl-1-methylpyrazol-4-yl)methyl]-1,1-dioxo-1,4-thiazinane-4-carboxamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, where the compound binds to the active site or allosteric sites, thereby modulating the activity of the target. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and thiazinane-containing molecules. Examples include:

  • 3,5-diethyl-1-methylpyrazole
  • 1,4-thiazinane-4-carboxamide

Uniqueness

What sets N-[(3,5-diethyl-1-methylpyrazol-4-yl)methyl]-1,1-dioxo-1,4-thiazinane-4-carboxamide apart from these similar compounds is its unique combination of functional groups and rings, which confer distinct chemical and biological properties

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